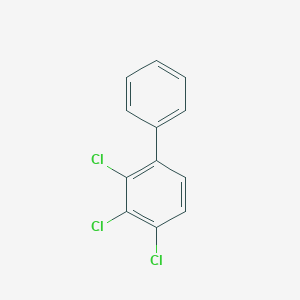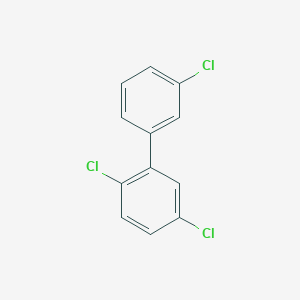
4-Chloro-3-indoxyl-beta-D-galactopyranoside
Overview
Description
“4-Chloro-3-indoxyl-beta-D-galactopyranoside” is a chemical compound that is used as a substrate for the enzyme β-galactosidase . When this compound is cleaved by β-galactosidase, it yields a product that can be used to detect the activity of this enzyme in histochemistry and bacteriology .
Synthesis Analysis
The synthesis of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” involves the cleavage of the glycosidic bond by the enzyme β-galactosidase . This reaction yields a product that can be used to detect the activity of this enzyme .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” is represented by the empirical formula C14H16ClNO6 . The molecular weight of this compound is 408.63 .
Chemical Reactions Analysis
The chemical reaction involving “4-Chloro-3-indoxyl-beta-D-galactopyranoside” is the cleavage of the glycosidic bond by the enzyme β-galactosidase . This reaction yields a product that can be used to detect the activity of this enzyme .
Scientific Research Applications
1. Enhanced Gene Expression Detection
Kishigami et al. (2006) demonstrated the use of 4-Chloro-3-indoxyl-beta-D-galactopyranoside in detecting gene expression. This compound was found to be more sensitive than X-gal for beta-galactosidase (β-gal) activity, particularly in early developmental stages of mouse embryos. The sensitivity and color compatibility of this compound enabled successful beta-gal staining in combination with in situ hybridization using DIG-labeled probes in embryos (Kishigami et al., 2006).
2. Reporter Gene Studies
Rodig (2020) and Gong et al. (2009) explored the use of 4-Chloro-3-indoxyl-beta-D-galactopyranoside in immunocytochemistry and enzyme immunoassays. It serves as a substrate for β-galactosidase, which is a popular reporter gene. The compound produces an intense blue product, stable and insoluble in alcohol and water, making it ideal for various assays (Rodig, 2020), (Gong et al., 2009).
3. Application in Molecular Biology Techniques
Komatsu et al. (2014) used 4-Chloro-3-indoxyl-beta-D-galactopyranoside in molecular biology, particularly in mouse embryonic samples. The compound's sensitivity enhanced the detection of β-gal activity in early-stage embryos, proving beneficial for in situ hybridization methods (Komatsu et al., 2014).
4. Biochemical Research
Gary and Kindell (2005) used this compound in senescence-associated beta-galactosidase activity assays. This approach enabled them to measure the enzymatic activity quantitatively and provided insights into the process of cellular senescence (Gary & Kindell, 2005).
5. Chromatography and Bioautography
Minar and Spangenberg (2017) and Egetenmeyer and Weiss (2017) demonstrated the use of 4-Chloro-3-indoxyl-beta-D-galactopyranoside in chromatography and bioautography. This compound enabled the detection of phytoestrogenic compounds and genotoxic substances, showcasing its utility in analytical chemistry and environmental testing (Minar & Spangenberg, 2017), (Egetenmeyer & Weiss, 2017).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-indoxyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-D-galactopyranosides, including lactose .
Mode of Action
The compound interacts with its target, β-galactosidase, through a process of enzymatic hydrolysis . When 4-Chloro-3-indoxyl-beta-D-galactopyranoside is cleaved by β-galactosidase, it yields galactose and 5-chloro-3-indolol .
Biochemical Pathways
The hydrolysis of 4-Chloro-3-indoxyl-beta-D-galactopyranoside by β-galactosidase is part of the larger lactose metabolism pathway . This pathway is crucial for organisms that utilize lactose as a source of energy. The downstream effects of this pathway include the production of glucose and galactose, which can be further metabolized to yield energy .
Result of Action
The enzymatic action on 4-Chloro-3-indoxyl-beta-D-galactopyranoside results in the formation of galactose and 5-chloro-3-indolol . This reaction is often used in molecular biology as a reporter system to test for the presence of active β-galactosidase . The presence of this enzyme can be visually confirmed by the formation of a blue-colored product .
Action Environment
The action of 4-Chloro-3-indoxyl-beta-D-galactopyranoside is typically observed in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other enzymes can influence the compound’s action, efficacy, and stability. For instance, the optimal activity of β-galactosidase is usually observed at a slightly acidic to neutral pH and at a temperature of around 37°C . The presence of other enzymes could potentially interfere with the action of β-galactosidase on 4-Chloro-3-indoxyl-beta-D-galactopyranoside.
Safety and Hazards
Future Directions
The use of “4-Chloro-3-indoxyl-beta-D-galactopyranoside” and similar compounds is a promising approach for the detection of bacteria in a specific, economic, and rapid manner . These compounds are used as specific enzyme substrates for a given bacterial marker enzyme, and they generate a specific and measurable signal following an enzymatic reaction .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-2-1-3-7-10(6)8(4-16-7)21-14-13(20)12(19)11(18)9(5-17)22-14/h1-4,9,11-14,16-20H,5H2/t9-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDIRCXIOJIPAQ-FYGCWZCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-indoxyl-beta-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does X-gal interact with its target and what are the downstream effects?
A1: X-gal acts as a substrate for the enzyme β-galactosidase. [, , , , , , , ] When cleaved by β-galactosidase, X-gal produces 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble blue compound, and galactose. [, , , , , , , ] This colorimetric change allows for the detection of β-galactosidase activity in various biological systems. [, , , , , , , ]
Q2: What is the molecular formula and weight of X-gal?
A2: The molecular formula of X-gal is C14H15BrClNO6, and its molecular weight is 408.65 g/mol.
Q3: Is there any spectroscopic data available for X-gal?
A3: Spectroscopic data, such as UV-Vis absorbance and NMR spectra, are commonly used to characterize X-gal, but this specific information is not provided in the research papers provided.
Q4: How stable is X-gal under various storage conditions?
A4: X-gal is generally stored as a powder at -20°C and is stable for extended periods under these conditions. [] Solutions of X-gal should be prepared fresh and protected from light. []
Q5: What is the reaction mechanism of X-gal hydrolysis by β-galactosidase?
A6: β-galactosidase hydrolyzes the glycosidic bond in X-gal through a nucleophilic substitution mechanism, releasing 5,5'-dibromo-4,4'-dichloro-indigo and galactose. [, , , , , , , ]
Q6: What are the main applications of X-gal in research?
A6: X-gal is primarily used for the detection of β-galactosidase activity:
- Gene expression analysis: In gene reporter assays, the lacZ gene encoding β-galactosidase is linked to a promoter of interest. X-gal staining reveals the activity of the promoter by detecting β-galactosidase expression. [, , , , , , , ]
- Bacterial identification: Some bacteria, including coliforms, express β-galactosidase. X-gal is used in media to differentiate these bacteria based on their ability to hydrolyze X-gal. [, , , ]
Q7: How do modifications to the X-gal structure affect its properties?
A9: Modifications to the X-gal structure, such as changes to the halogen substituents or the sugar moiety, could impact its interaction with β-galactosidase, affecting its hydrolysis rate and colorimetric properties. [] Research on structure-activity relationships (SAR) helps identify structural features crucial for X-gal activity.
Q8: How is X-gal typically formulated for different applications?
A10: X-gal is commonly supplied as a powder and formulated into solutions with appropriate solvents like dimethylformamide (DMF) before use in assays. [] The choice of solvent and concentration depends on the specific application and experimental requirements.
Q9: Are there specific SHE regulations regarding the handling and disposal of X-gal?
A11: While X-gal is not classified as highly toxic, appropriate laboratory safety practices should be followed during handling and disposal, including wearing personal protective equipment and disposing of waste according to institutional guidelines. []
Q10: Is X-gal used as a therapeutic agent?
A12: X-gal is primarily a research tool for detecting β-galactosidase activity and is not intended for therapeutic use in humans or animals. [, , ]
Q11: Are there known instances of resistance to X-gal hydrolysis by β-galactosidase?
A13: Mutations in the active site of β-galactosidase can lead to reduced or abolished X-gal hydrolysis. []
Q12: What are the common methods for detecting and quantifying X-gal hydrolysis products?
A15: The blue precipitate formed upon X-gal hydrolysis is typically detected visually. Quantitative measurement can be achieved by spectrophotometry, measuring the absorbance of the blue product. [, , , ]
Q13: Are there alternative substrates for detecting β-galactosidase activity?
A16: Yes, other chromogenic substrates like ortho-nitrophenyl-β-galactoside (ONPG) and fluorogenic substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG) are available and offer different sensitivities and detection methods. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)

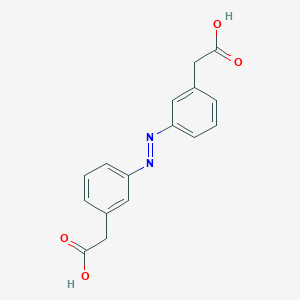
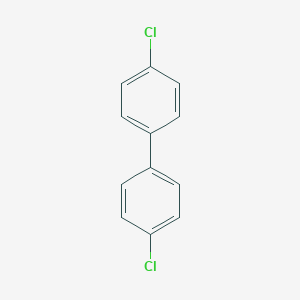
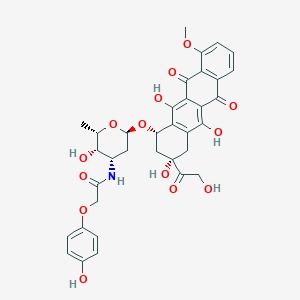

![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
